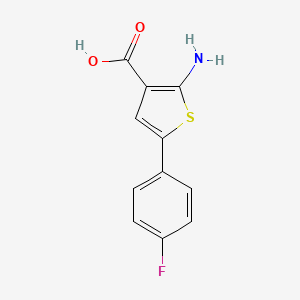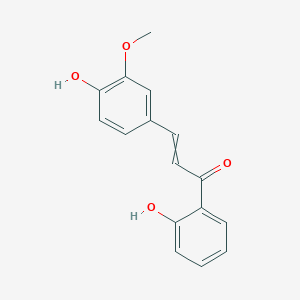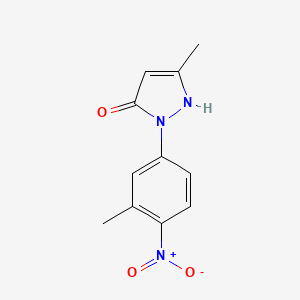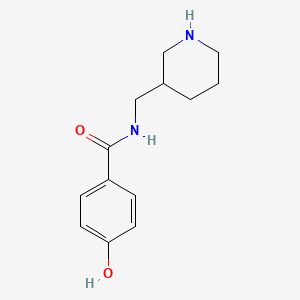
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29422 g/mol . This compound is characterized by a benzamide core substituted with a hydroxy group at the para position and a piperidin-3-ylmethyl group at the nitrogen atom. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and piperidine.
Amidation Reaction: The 4-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with piperidin-3-ylmethanamine to form the desired benzamide.
Reaction Conditions: The amidation reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at a temperature range of 0-25°C. The reaction mixture is typically stirred for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures.
Aplicaciones Científicas De Investigación
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-hydroxybenzamide, N-piperidin-3-ylmethyl-benzamide, and 4-hydroxy-N-methylbenzamide share structural similarities.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-hydroxy-N-(piperidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c16-12-5-3-11(4-6-12)13(17)15-9-10-2-1-7-14-8-10/h3-6,10,14,16H,1-2,7-9H2,(H,15,17) |
Clave InChI |
WKGWZKNTYFKDKV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CNC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
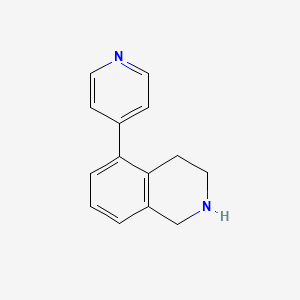


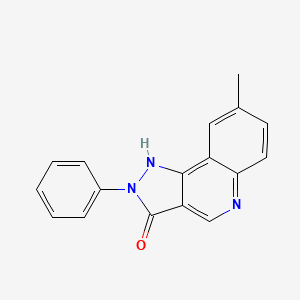
![1-Bromo-3-[(4-methoxybenzyl)oxy]propane](/img/structure/B8714323.png)
![2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8714340.png)
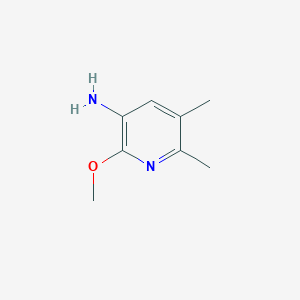

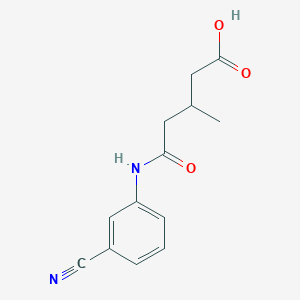
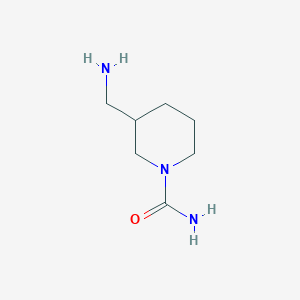
![6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one](/img/structure/B8714400.png)
